molecular formula C9H5ClF4O2 B6312359 5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid CAS No. 132992-25-7

5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid

Cat. No.: B6312359
CAS No.: 132992-25-7
M. Wt: 256.58 g/mol
InChI Key: HOTNCPXYZBNUCL-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H5ClF4O2. This compound is characterized by the presence of a chloro, fluoro, and trifluoromethyl group attached to a phenylacetic acid moiety. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid typically involves the following steps:

    Halogenation: The starting material, 2-fluoro-4-(trifluoromethyl)aniline, undergoes chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 5-position.

    Acylation: The chlorinated intermediate is then subjected to acylation using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the phenylacetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenylacetic acids.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid is used in various scientific research applications, including:

    Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.

    Agrochemicals: In the development of herbicides and pesticides.

    Material Science: As a building block for the synthesis of advanced materials with specific properties.

    Biological Studies: In the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like chloro, fluoro, and trifluoromethyl enhances its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylacetic acid
  • 2-Fluoro-5-(trifluoromethyl)benzoic acid
  • 5-Chloro-2-fluoro-4-(trifluoromethyl)aniline

Uniqueness

5-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetic acid is unique due to the combination of chloro, fluoro, and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and specificity in various chemical and biological applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF4O2/c10-6-1-4(2-8(15)16)7(11)3-5(6)9(12,13)14/h1,3H,2H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTNCPXYZBNUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)C(F)(F)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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